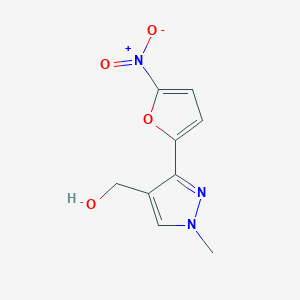

(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol

Description

(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol is a pyrazole-derived compound featuring a 5-nitrofuran substituent at position 3 of the pyrazole ring, a methyl group at position 1, and a hydroxymethyl (-CH2OH) group at position 4. The 5-nitrofuran moiety is notable for its electron-withdrawing nitro group, which may enhance reactivity and biological activity, particularly in antimicrobial or antiparasitic contexts.

Properties

CAS No. |

61621-37-2 |

|---|---|

Molecular Formula |

C9H9N3O4 |

Molecular Weight |

223.19 g/mol |

IUPAC Name |

[1-methyl-3-(5-nitrofuran-2-yl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C9H9N3O4/c1-11-4-6(5-13)9(10-11)7-2-3-8(16-7)12(14)15/h2-4,13H,5H2,1H3 |

InChI Key |

XAHNWAUQKLXYDL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 1-methyl-3-pyrazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the furan and pyrazole rings.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its unique structural features, which allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of nitrofuran compounds possess antimicrobial properties. For instance, studies on 5-nitrofuran-tagged pyrazoles have demonstrated their efficacy against Mycobacterium tuberculosis, showcasing a minimum inhibitory concentration (MIC) of 26.7 mM . The incorporation of the nitrofuran moiety enhances the biological activity of the pyrazole framework.

Antioxidant Properties

Several studies have evaluated the antioxidant capabilities of pyrazole derivatives. For example, the synthesis of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one has been linked to significant antioxidant activity, suggesting that similar derivatives could be explored for therapeutic applications in oxidative stress-related diseases .

Pharmacological Applications

The pharmacological profile of (1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol includes potential uses in treating metabolic disorders and central nervous system (CNS) conditions.

Metabolic Disorders

The compound's structure allows it to inhibit enzymes related to metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition can be beneficial in treating conditions like type 2 diabetes and obesity .

CNS Disorders

There is emerging evidence that pyrazole derivatives may also impact cognitive functions and could be useful in managing mild cognitive impairment and early dementia, including Alzheimer's disease .

Material Science Applications

Beyond biological applications, this compound can serve as an intermediate in the synthesis of novel materials.

Synthesis of Functional Materials

The compound can be utilized in synthesizing various functional materials due to its reactive sites. Its ability to form stable complexes with metals makes it a candidate for developing catalysts or sensors in material science .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of nitrofuran-tagged oxazolyl pyrazolopiperidines demonstrated significant antimicrobial activity against various strains of bacteria and fungi, emphasizing the potential of this compound derivatives in developing new antimicrobial therapies .

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant capacity of pyrazole derivatives found that compounds similar to this compound exhibited strong radical scavenging activity, indicating potential applications in preventing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of (1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan and pyrazole rings may also interact with specific enzymes or receptors, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

The position of substituents on the pyrazole ring significantly influences bioactivity. For example:

- Trifluoromethyl (-CF3) Position : In compounds like 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (5B), the -CF3 group at position 3 resulted in lower antibacterial activity (EC50 >50 µg/mL) compared to its positional isomer with -CF3 at position 5 (EC50 = 11.22 µg/mL). This suggests that electron-withdrawing groups at position 5 may enhance bioactivity by optimizing lipophilicity or target binding .

- 5-Nitrofuran vs. Phenyl Groups: Replacing the phenyl group in (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol (molecular weight 188.23 g/mol) with 5-nitrofuran introduces a nitro group, likely increasing polarity and redox activity. Such modifications are common in antimicrobial agents, as nitrofurans disrupt bacterial DNA synthesis .

Functional Group Modifications

- Methanol (-CH2OH) vs. Thiol (-SH) Groups: Derivatives like 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (6) exhibit varied bioactivity depending on the functional group. Thiol-containing compounds often show enhanced metal-binding capacity, whereas hydroxymethyl groups may improve solubility .

Physical Properties

A comparison of key physical properties is summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Bioactivity (EC50, µg/mL) |

|---|---|---|---|---|---|

| (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol | C11H12N2O | 188.23 | N/A | Phenyl (position 3) | N/A |

| 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol | C7H5F3N4O2 | 234.14 | 81–82 | -CF3 (position 3), oxadiazole | >50 (vs. Xac) |

| 5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol | C12H7F3N4O2 | 296.21 | N/A | -CF3 (position 5), oxadiazole | 11.22 (vs. Xac) |

Notes:

- The nitrofuran analog (target compound) is expected to have a higher molecular weight (~265–275 g/mol) due to the nitro group and furan ring.

- Increased lipophilicity (e.g., from -CF3 or phenyl groups) correlates with improved membrane penetration and bioactivity .

Biological Activity

(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, with a focus on its pharmacological implications.

Synthesis

The synthesis of this compound typically involves the condensation of 5-nitrofuran derivatives with pyrazole precursors. The reaction conditions usually require a solvent such as ethanol and may involve catalytic agents to facilitate the formation of the desired product. For example, one method includes the reaction of 5-nitrofuran-2-carbaldehyde with 1-methylpyrazole under reflux conditions, yielding the target compound in moderate to high yields .

Antimicrobial Properties

Research indicates that compounds containing nitrofuran and pyrazole moieties exhibit significant antimicrobial activity. For instance, this compound has been evaluated against various bacterial strains. In vitro studies demonstrate that this compound shows promising antibacterial effects comparable to established antibiotics like nitrofurantoin. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving human leukemia cell lines, this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. The proposed mechanism includes the induction of oxidative stress and modulation of apoptotic pathways, which makes it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Additionally, this compound has shown anti-inflammatory properties in various models. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers, suggesting its potential use in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazole ring and the nitrofuran moiety can significantly influence its pharmacological profile. For instance, substituents that enhance lipophilicity may improve cellular uptake and bioavailability .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multi-drug resistant strains of E. coli and Staphylococcus aureus, showcasing its potential as a new antibiotic agent .

- Cancer Cell Line Studies : In vitro assays on HL-60 human leukemia cells revealed that treatment with this compound resulted in significant cell death through apoptosis, indicating its potential role in cancer therapy .

- Inflammation Models : Animal models treated with this compound showed reduced swelling and pain responses in inflammatory conditions, supporting its therapeutic potential in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a 1-methylpyrazole derivative with a nitrofuran precursor. For example, analogous compounds (e.g., pyrazolylmethanol derivatives) are synthesized via nucleophilic substitution or condensation reactions under controlled temperatures (70–90°C) in anhydrous solvents like DMF or THF. Catalysts such as KCO or triethylamine are often used to drive the reaction .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to nitrofuran) and reaction time (12–24 hrs) to maximize yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- H/C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d) and compare with analogous pyrazole derivatives. For example, the methanol (-CHOH) group typically resonates at δ 4.5–5.0 ppm in H NMR .

- HRMS : Confirm molecular weight (expected [M+H] for CHNO: 266.065) using ESI or MALDI-TOF .

Q. How can researchers assess the preliminary biological activity of this compound?

- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays). The nitrofuran moiety is known for redox-mediated antibacterial activity .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values. Compare with structurally similar compounds (e.g., pyrazolylmethanones) to identify SAR trends .

Advanced Research Questions

Q. How do steric and electronic effects of the nitrofuran and pyrazole substituents influence reactivity in cross-coupling reactions?

- Steric Effects : The 5-nitrofuran-2-yl group at position 3 of the pyrazole ring may hinder nucleophilic attack due to its bulky nitro (-NO) group. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to mitigate steric hindrance .

- Electronic Effects : The electron-withdrawing nitro group enhances electrophilicity at the pyrazole C-4 position, facilitating nucleophilic substitutions (e.g., alkylation or acylation). DFT calculations (Gaussian 09) can model charge distribution .

Q. What strategies resolve data contradictions in X-ray crystallography, such as disordered nitro groups or twinned crystals?

- Disorder Resolution : Apply SHELXL’s PART and SUMP commands to model disordered atoms. Use restraints (e.g., SIMU, DELU) to refine thermal parameters .

- Twinned Data : Process twinned datasets (e.g., twin law -h, -k, -l) with SHELXL’s TWIN command. Validate with R < 5% and CC > 90% .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Substituent Modification : Replace the methanol group with bioisosteres (e.g., -CHNH) to improve membrane permeability. Test analogues with varying nitro positions on the furan ring for redox activity .

- SAR Table :

| Derivative | Substituent (R) | MIC (S. aureus) | IC (HeLa) |

|---|---|---|---|

| Parent | -CHOH | 32 µg/mL | 45 µM |

| A1 | -CHNH | 16 µg/mL | 28 µM |

| A2 | -NO at C-3 | 64 µg/mL | >100 µM |

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Nitroreductase Activation : The nitrofuran group undergoes enzymatic reduction (e.g., by nitroreductases in bacteria), generating reactive intermediates that damage DNA or proteins. Confirm via ROS assays (DCFH-DA probe) .

- Molecular Docking : Use AutoDock Vina to model binding to E. coli nitroreductase (PDB: 1YAH). The pyrazole ring may form π-π interactions with Phe124, while the nitro group hydrogen-bonds with Thr45 .

Methodological Notes

- Synthesis : Avoid aqueous conditions to prevent hydrolysis of the nitrofuran moiety.

- Crystallography : For twinned crystals, collect high-resolution data (d < 0.8 Å) to improve refinement accuracy .

- Biological Assays : Include positive controls (e.g., metronidazole for nitro compounds) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.